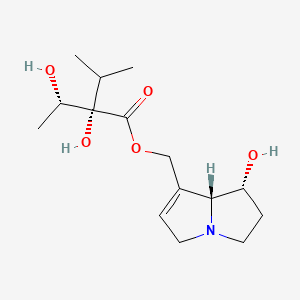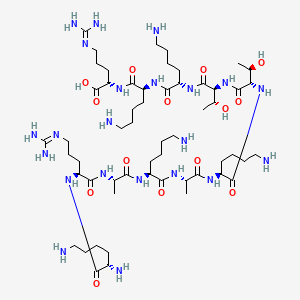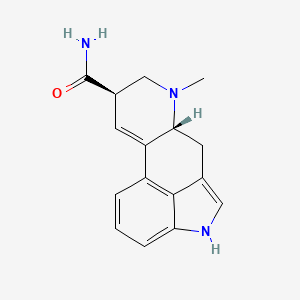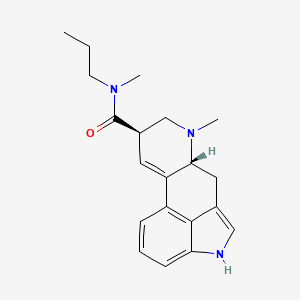
H-Lys-Trp-Lys-OH
Overview
Description
H-Lys-Trp-Lys-OH is a small molecule peptide known for its antibacterial and antiviral activities . This compound, with the molecular formula C23H36N6O4 and a molecular weight of 460.57 g/mol, is composed of lysine and tryptophan residues . It is primarily used in scientific research and is not intended for human consumption .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys-Trp-Lys-OH typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (lysine) to a solid resin. The peptide chain is then elongated by sequentially adding protected amino acids (tryptophan and lysine) through coupling reactions . Each coupling step is followed by deprotection to remove the protecting groups, allowing the next amino acid to be added. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive cycles of coupling and deprotection, significantly increasing the efficiency and yield of the synthesis . The use of high-throughput purification techniques, such as preparative HPLC, ensures the production of high-purity peptides suitable for research applications .
Chemical Reactions Analysis
Types of Reactions
H-Lys-Trp-Lys-OH undergoes various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.
Reduction: The peptide can be reduced to modify disulfide bonds if present.
Substitution: The lysine residues can undergo substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Acylating agents like acetic anhydride or alkylating agents like methyl iodide.
Major Products
Oxidation: Kynurenine derivatives from tryptophan oxidation.
Reduction: Reduced peptide with modified disulfide bonds.
Substitution: Acylated or alkylated lysine residues.
Scientific Research Applications
H-Lys-Trp-Lys-OH has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in antimicrobial activity and its interaction with bacterial membranes.
Medicine: Explored for its potential therapeutic applications in treating bacterial and viral infections.
Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques.
Mechanism of Action
H-Lys-Trp-Lys-OH exerts its effects primarily through its interaction with bacterial membranes. The positively charged lysine residues promote electrostatic interactions with the negatively charged bacterial membrane, leading to membrane disruption and cell lysis . The tryptophan residue enhances the peptide’s ability to insert into the hydrophobic core of the membrane, further destabilizing it . This dual mechanism of action contributes to the peptide’s potent antibacterial and antiviral activities .
Comparison with Similar Compounds
Similar Compounds
H-Lys-Trp-OH: A dipeptide with similar antimicrobial properties but lower potency.
H-Lys-Lys-Gly-OH: A tripeptide with different amino acid composition and biological activity.
H-Lys-Lys-OH: Another tripeptide with lysine residues, used for studying protein metabolism.
Uniqueness
H-Lys-Trp-Lys-OH stands out due to its unique combination of lysine and tryptophan residues, which confer both strong electrostatic interactions and membrane insertion capabilities . This combination enhances its antimicrobial potency compared to similar peptides .
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N6O4/c24-11-5-3-8-17(26)21(30)29-20(13-15-14-27-18-9-2-1-7-16(15)18)22(31)28-19(23(32)33)10-4-6-12-25/h1-2,7,9,14,17,19-20,27H,3-6,8,10-13,24-26H2,(H,28,31)(H,29,30)(H,32,33)/t17-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTZYVTZDVZBJJ-IHPCNDPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00959443 | |
| Record name | N~2~-{2-[(2,6-Diamino-1-hydroxyhexylidene)amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene}lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00959443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38579-27-0 | |
| Record name | Lysyltryptophyllysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38579-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lysyl-tryptophyl-alpha-lysine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038579270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~2~-{2-[(2,6-Diamino-1-hydroxyhexylidene)amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene}lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00959443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2S,3S,4R,6R,8S,9S,10R,11R,14S,15R)-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecane-2,3,4,10,15-pentol](/img/structure/B1675747.png)

![Methyl 2-[[[4-(4-hydroxy-4-methylpentyl)-3-cyclohexenyl]methylene]amino]benzoate](/img/structure/B1675750.png)






